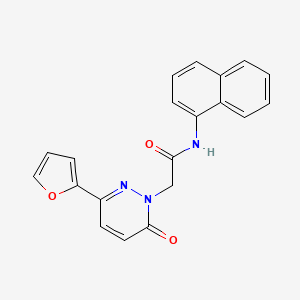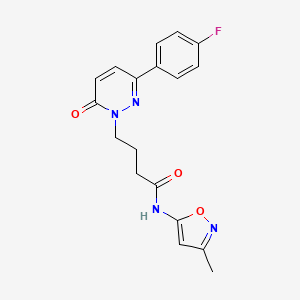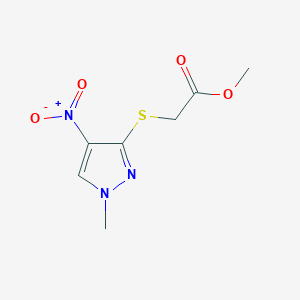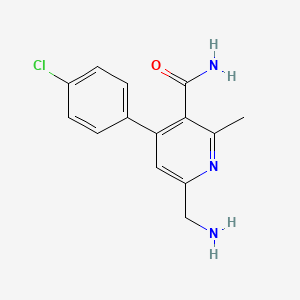
3-Ethoxy-5-(trifluoromethyl)-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-5-trifluoromethylphenylboronic acid is a chemical compound with the molecular formula C9H10BF3O3 . It is used in laboratory research .
Molecular Structure Analysis
The molecular weight of 3-Ethoxy-5-trifluoromethylphenylboronic acid is 233.98 g/mol . The InChI code for this compound is 1S/C9H10BF3O3/c1-2-16-8-4-6 (9 (11,12)13)3-7 (5-8)10 (14)15/h3-5,14-15H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder . and should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Compounds with the trifluoromethyl group, such as 3-Ethoxy-5-(trifluoromethyl)-1h-pyrazole , are often explored for their potential in pharmaceuticals due to their ability to interact with various biological targets. For instance, they can be used in the development of receptor antagonists for neurotransmitters like CGRP, which are involved in pain sensitivity and innervation of peripheral sensory nerves .
Cell Proliferation and Apoptosis
The trifluoromethyl group is also found in compounds used for studying cell proliferation, apoptosis, motility, invasion, and glucose metabolism. These studies are crucial for understanding cancer biology and developing targeted therapies .
Chromatography
Compounds with a trifluoromethyl group can be utilized in chromatography applications. Their unique chemical properties may aid in the separation and analysis of complex mixtures, which is essential for both research and industrial processes .
Safety and Hazards
Propiedades
IUPAC Name |
3-ethoxy-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-2-12-5-3-4(10-11-5)6(7,8)9/h3H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWUSYPRKBSOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2936129.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2936130.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2936137.png)

![7-[(2-Chlorophenyl)methyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2936142.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate](/img/structure/B2936143.png)


![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B2936147.png)
![N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2936148.png)
![4-(3,4-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2936149.png)

